Lithium palmitate

Description

BenchChem offers high-quality Lithium palmitate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lithium palmitate including the price, delivery time, and more detailed information at info@benchchem.com.

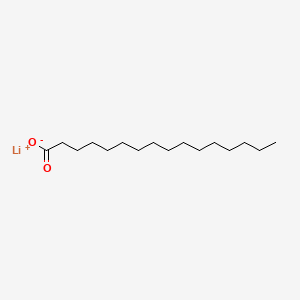

Structure

3D Structure of Parent

Properties

IUPAC Name |

lithium;hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2.Li/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZMIKKVSCNHEFL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CCCCCCCCCCCCCCCC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31LiO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00885137 | |

| Record name | Hexadecanoic acid, lithium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20466-33-5 | |

| Record name | Lithium palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020466335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecanoic acid, lithium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexadecanoic acid, lithium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8RD490NSE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Physicochemical Characterization of Lithium Palmitate

Executive Summary

Lithium Palmitate (LiC16) represents a critical junction between metallic soap chemistry and advanced materials science. Unlike its sodium or potassium counterparts, which are widely utilized for their detergency and water solubility, lithium palmitate is characterized by its high lattice energy , hydrophobicity , and thermal stability . These properties make it an indispensable excipient in lubrication engineering (grease thickeners), a stabilizer in catalytic systems, and a specialized surfactant in non-aqueous drug delivery formulations.

This guide provides a rigorous physicochemical profile of Lithium Palmitate, synthesizing experimental data with thermodynamic logic to support researchers in formulation and synthesis.

Part 1: Molecular Identity & Structural Characteristics

Lithium palmitate is the lithium salt of hexadecanoic acid. Its behavior is dominated by the small ionic radius of the lithium ion (0.76 Å), which creates a tightly packed crystal lattice with high cohesive energy density.

Table 1: General Physicochemical Properties

| Property | Data | Unit | Verification / Context |

| Chemical Name | Lithium Hexadecanoate | - | IUPAC |

| CAS Number | 20466-33-5 | - | Global Registry |

| Molecular Formula | - | Stoichiometry | |

| Molecular Weight | 262.36 | g/mol | Calc. based on isotopic avg. |

| Appearance | White, fine crystalline powder | - | Visual Inspection |

| Melting Point | 226 – 229 | °C | High thermal stability [1] |

| Density | ~1.0 – 1.1 | g/cm³ | Bulk density varies by polymorph |

| Hydrophile-Lipophile Balance (HLB) | ~1.0 – 3.0 | - | Est. (Highly Lipophilic) |

Structural Polymorphism

Lithium soaps exhibit complex polymorphism. Unlike sodium soaps which readily form lamellar micelles in water, lithium palmitate tends to crystallize into rigid lamellar bilayers in the solid state.

-

Low Temperature Phase: Crystalline "Curd" fibers.

-

High Temperature Phase: At elevated temperatures (pre-melting), the hydrocarbon chains disorder, leading to "Waxy" or "Super-waxy" phases before transitioning to an isotropic liquid.

Part 2: Thermodynamic & Thermal Properties

The thermal behavior of lithium palmitate is distinct from other alkali soaps due to the strong electrostatic interaction between the lithium cation and the carboxylate headgroup.

Phase Transition Logic

The transition from solid to liquid is not a single step. Differential Scanning Calorimetry (DSC) typically reveals:

-

Solid-Solid Transition (

): Onset of chain disordering (often >100°C). -

Melting Transition (

): Collapse of the polar headgroup lattice (226–229°C).

Table 2: Thermal Behavior Profile

| Parameter | Value / Range | Significance |

| Melting Point ( | 226 - 229 °C | Defines upper limit for solid-state processing. |

| Decomposition Temp ( | > 240 °C | Stable under standard hot-melt extrusion conditions. |

| Heat of Fusion ( | High (Relative to Na-C16) | Indicates strong inter-ionic bonding. |

Part 3: Solution Chemistry & Surfactant Behavior

Solubility & The Krafft Point Anomaly

Lithium palmitate is functionally insoluble in water at room temperature.

-

Water:

at 25°C. The high lattice energy raises the Krafft Point (the temperature at which solubility equals CMC) to well above 100°C, rendering it ineffective as an aqueous surfactant under standard conditions. -

Organic Solvents: Soluble in hot ethanol, methanol, and non-polar solvents (benzene, mineral oils).

-

Gelation: Upon cooling from hot organic solutions, it forms fibrous networks, trapping solvent (organogel formation).

Diagram 1: Solubility & Phase Logic

The following diagram illustrates the divergent behavior of Li-Palmitate in aqueous vs. non-aqueous environments.

Caption: Phase behavior divergence. In water, high lattice energy prevents micellization. In oil, thermal energy allows chain solvation, leading to gelation upon cooling.

Part 4: Synthesis & Purification Protocol

Objective: Produce high-purity Lithium Palmitate (>98%) free of residual free fatty acids (FFA) or lithium hydroxide.

Reagents

-

Palmitic Acid (

): >98% purity. -

Lithium Hydroxide Monohydrate (

): Reagent grade. -

Solvent System: Ethanol (95%) / Water (50:50 v/v).

Step-by-Step Methodology

-

Stoichiometric Calculation:

-

Use a 1:1.05 molar ratio (5% excess LiOH) to ensure complete conversion of the fatty acid.

-

-

Dissolution:

-

Dissolve Palmitic Acid in Ethanol at 60°C.

-

Dissolve LiOH in minimum deionized water.

-

-

Reaction (Saponification):

-

Slowly add the aqueous LiOH solution to the alcoholic fatty acid solution under constant stirring at 60-70°C.

-

Observation: The solution will initially remain clear or turn slightly cloudy depending on concentration.

-

Reflux for 2 hours to ensure reaction completion.

-

-

Crystallization & Isolation:

-

Cool the mixture slowly to 4°C. Lithium palmitate will precipitate as a white solid.

-

Filtration: Vacuum filter using a Buchner funnel.

-

Washing: Wash the cake 3x with cold ethanol/water (1:1) to remove excess LiOH.

-

-

Drying:

-

Dry in a vacuum oven at 60°C for 24 hours.

-

Validation: Check melting point. If

, free fatty acid impurities may be present (recrystallize from hot ethanol).

-

Diagram 2: Synthesis Workflow

Caption: Synthesis workflow ensuring complete neutralization and removal of excess reagents.

Part 5: Applications in Drug Development & Industry

Pharmaceutical Excipient (Non-Aqueous)

Lithium palmitate is rarely used in oral aqueous formulations due to lithium's narrow therapeutic index and the salt's insolubility. However, it finds utility in:

-

Topical Organogels: Acting as a gelling agent for hydrophobic drug carriers.

-

Solid Lipid Nanoparticles (SLNs): Modifying the lipid matrix crystallinity to alter drug release rates.

Lubrication Engineering

This is the primary industrial application.

-

Mechanism: The high melting point (226°C) allows lithium palmitate greases to function at temperatures where sodium soaps (MP ~150-200°C) would fail.

-

Structure: It forms a stable fiber matrix that holds lubricating oil like a sponge, releasing it under shear stress (thixotropy).

Part 6: Safety & Handling

-

GHS Classification: Not typically classified as hazardous, but treated as a skin/eye irritant.

-

Lithium Toxicity: While the palmitate chain is non-toxic, the lithium content (~2.6% by weight) requires monitoring if ingested.

-

Handling: Use standard PPE (gloves, goggles). Avoid dust inhalation.

References

-

Sigma-Aldrich. Lithium palmitate Product Specification & MSDS. CAS 20466-33-5. Link

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 23688914: Lithium palmitate. Link

-

American Elements. Lithium Palmitate Data Sheet. Link

-

ChemicalBook. Lithium Palmitate Properties and Safety. Link

- Martinez-Casado, F. J., et al. "The polymorphism of lithium palmitate.

An In-depth Technical Guide to Hexadecanoic Acid, Lithium Salt (CAS 20466-33-5) for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of Hexadecanoic acid, lithium salt, also known as lithium palmitate. Designed for researchers, scientists, and professionals in drug development, this document delves into the core scientific principles, practical applications, and analytical methodologies pertinent to this compound. Our focus is to deliver not just data, but actionable insights grounded in established scientific principles.

Introduction: Beyond the Grease Thickener - Unveiling the Pharmaceutical Potential

Hexadecanoic acid, lithium salt (Li-Palmitate) is a lithium salt of the saturated fatty acid, palmitic acid.[1][2] While its most established and widespread application is as a thickener in the manufacturing of lubricating greases due to its excellent water resistance and thermal stability, its potential in the pharmaceutical and life sciences sectors is an area of growing interest.[2][3] This guide will explore the multifaceted nature of Li-Palmitate, moving beyond its industrial applications to shed light on its potential as a sophisticated tool in drug formulation and delivery.

The unique combination of a biologically ubiquitous fatty acid and a therapeutically significant alkali metal cation in a single molecule presents intriguing possibilities for drug development. Palmitic acid's lipophilicity can be harnessed to modify the physicochemical properties of active pharmaceutical ingredients (APIs), while the lithium ion itself is a well-established therapeutic agent for bipolar disorder.[4][5] This dual nature makes Li-Palmitate a compelling subject for research into novel drug delivery systems, modified-release formulations, and as a specialized pharmaceutical excipient.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of Li-Palmitate is fundamental to its application in research and development.

| Property | Value | Source(s) |

| CAS Number | 20466-33-5 | [1][6][7] |

| Molecular Formula | C₁₆H₃₁LiO₂ | [1][7] |

| Molecular Weight | 262.36 g/mol | [7] |

| Appearance | White to off-white powder | [6] |

| Melting Point | 226-229 °C | [8] |

| Solubility | Soluble in organic solvents, limited solubility in water | [6] |

| Synonyms | Lithium palmitate, Palmitic acid lithium salt, Lithium hexadecanoate | [6][7] |

Key Characteristics:

-

Surfactant Properties: As a metallic salt of a fatty acid, Li-Palmitate exhibits surfactant properties, making it useful in emulsions and other dispersed systems.[6]

-

Hygroscopicity: Like many lithium salts, it can be hygroscopic and should be handled and stored accordingly to prevent moisture absorption.[6]

-

Thermal Stability: Li-Palmitate demonstrates good thermal stability, a property that is advantageous in certain pharmaceutical processing techniques.[9][10]

Synthesis and Manufacturing: A Controlled Saponification Approach

The primary method for synthesizing Hexadecanoic acid, lithium salt is through a saponification reaction. This process involves the neutralization of hexadecanoic acid (palmitic acid) with a lithium base, typically lithium hydroxide or lithium carbonate.[2]

The reaction can be summarized as follows:

CH₃(CH₂)₁₄COOH + LiOH → CH₃(CH₂)₁₄COOLi + H₂O

This process must be carefully controlled to ensure the complete reaction of the fatty acid and to produce a salt with the desired purity and physical characteristics. The choice of reaction conditions, such as temperature and solvent, can influence the crystal structure and particle size of the final product, which in turn can affect its performance in various applications.

Caption: Generalized workflow for the synthesis of Hexadecanoic acid, lithium salt.

Applications in Pharmaceutical Development: A Landscape of Opportunities

While specific, marketed pharmaceutical formulations explicitly containing Hexadecanoic acid, lithium salt as a primary excipient are not widespread, the principles governing its potential use are well-established in pharmaceutical science.

Modified and Controlled Release Formulations

The lipophilic nature of the palmitate chain can be leveraged to modulate the release of water-soluble drugs. By incorporating Li-Palmitate into a tablet matrix, it can act as a hydrophobic barrier, slowing the penetration of water and thus retarding the dissolution and release of the API.[11] This is particularly relevant for drugs that require a sustained release profile to maintain therapeutic concentrations over an extended period, reduce dosing frequency, and minimize side effects associated with high peak plasma concentrations.[4][12][13]

Drug Delivery Systems: Nanoparticles and Liposomes

Fatty acids and their salts are integral components of various lipid-based drug delivery systems. Li-Palmitate, with its amphiphilic character, could be a valuable component in the formulation of:

-

Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids. Li-Palmitate could be incorporated into the lipid matrix to encapsulate either hydrophilic or lipophilic drugs, potentially enhancing their stability and controlling their release.

-

Liposomes: These are vesicular structures composed of a lipid bilayer. While phospholipids are the primary components, other lipids like fatty acid salts can be included to modify the properties of the bilayer, such as its fluidity and charge, which can influence drug loading and release characteristics.[14]

-

Topical and Transdermal Delivery: The lipid solubility of Li-Palmitate makes it a potential excipient in creams, ointments, and transdermal patches. It may act as a penetration enhancer, helping to shuttle APIs across the stratum corneum, the primary barrier of the skin.[14] The use of lithium salts in topical formulations for dermatological conditions has been explored, suggesting a potential dual role for Li-Palmitate in such applications.[15]

The "Lipophilic Salt" Concept in API Formulation

For certain APIs, forming a salt with a lipophilic counter-ion like palmitate can significantly alter their physicochemical properties. This "lipophilic salt" approach can be employed to:

-

Enhance Lipophilicity: This can improve the solubility of the API in lipid-based formulations and potentially enhance its absorption through lipid membranes.

-

Modify Dissolution Rate: By creating a less water-soluble salt form, the dissolution rate can be controlled, which is a key parameter in designing oral solid dosage forms.

-

Improve Stability: In some cases, a more hydrophobic salt form can be less susceptible to degradation in the presence of moisture.

A Novel Approach to Lithium Delivery

Given that lithium itself is a therapeutic agent, Li-Palmitate could be investigated as a novel prodrug or delivery system for lithium.[4][5] The palmitate moiety could potentially influence the absorption, distribution, and pharmacokinetics of lithium, possibly offering a different therapeutic profile compared to conventional lithium salts like lithium carbonate.[16][17] Research into lithium-containing nanoparticles for targeted delivery is an emerging field where Li-Palmitate could find application.[16][18][19]

Caption: Potential pharmaceutical applications of Hexadecanoic acid, lithium salt.

Analytical and Quality Control Protocols

For the use of Hexadecanoic acid, lithium salt in pharmaceutical applications, rigorous analytical characterization and quality control are paramount. A comprehensive analytical strategy should be employed to ensure the identity, purity, and consistency of the material.

Identification

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is a powerful technique for the identification of Li-Palmitate. The spectrum should exhibit characteristic absorption bands corresponding to the carboxylate group (COO⁻) and the long aliphatic chain (C-H stretches and bends).[20][21] The absence of a broad hydroxyl peak from the carboxylic acid starting material is a key indicator of complete salt formation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the palmitate chain. Due to the low natural abundance and quadrupolar nature of the ⁷Li nucleus, specialized NMR techniques may be required for its direct observation.[22][23]

Purity and Impurities

-

Assay (Lithium Content): The lithium content can be accurately determined using atomic absorption spectroscopy (AAS), inductively coupled plasma-optical emission spectrometry (ICP-OES), or flame photometry.[24] These techniques provide a quantitative measure of the lithium concentration, which is crucial for stoichiometry confirmation.

-

Assay (Palmitate Content): The palmitate content can be determined by titration or by a chromatographic method such as gas chromatography (GC) after conversion to a volatile ester.

-

Impurities: Potential impurities include unreacted palmitic acid, lithium carbonate or hydroxide, and other fatty acid salts. Chromatographic techniques (GC, HPLC) can be used to quantify organic impurities, while the inorganic impurities can be assessed by the aforementioned elemental analysis techniques.

Physicochemical Characterization

-

Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) is used to determine the melting point and identify any polymorphic transitions.[9][10][25] Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition profile of the compound.[9][10]

-

X-ray Diffraction (XRD): XRD is essential for characterizing the solid-state properties of Li-Palmitate, including its crystallinity and polymorphic form.[21]

-

Particle Size Analysis: Techniques such as laser diffraction can be used to determine the particle size distribution, which is a critical parameter for dissolution and formulation performance.

Caption: A comprehensive analytical workflow for the quality control of Hexadecanoic acid, lithium salt.

Safety and Handling

Hexadecanoic acid, lithium salt should be handled with care in a laboratory or manufacturing setting.[6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[8] In case of dust generation, respiratory protection may be necessary.[8]

-

Handling: Avoid contact with skin and eyes.[8] Avoid the formation of dust and aerosols.[8] Use in a well-ventilated area.[8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep away from incompatible materials such as strong oxidizing agents.

-

Toxicity: While specific toxicity data for lithium palmitate is limited, it is important to consider the potential hazards of its components. Lithium compounds can be toxic at high doses, and appropriate precautions should be taken.[5][26]

Conclusion and Future Perspectives

Hexadecanoic acid, lithium salt is a compound with a well-established role in industrial applications, particularly as a grease thickener. However, for the pharmaceutical scientist and drug development professional, its true potential may lie in its application as a versatile excipient and a component of advanced drug delivery systems. The ability to modulate drug release, enhance lipophilicity, and potentially offer a novel means of lithium delivery makes it a compelling candidate for further research.

Future investigations should focus on:

-

Formulation Studies: Exploring the incorporation of Li-Palmitate into various dosage forms and drug delivery systems with a range of APIs.

-

Pharmacokinetic Studies: Evaluating how the palmitate salt form influences the absorption, distribution, metabolism, and excretion of lithium and other APIs.

-

Biocompatibility and Safety: Conducting thorough in vitro and in vivo studies to establish a comprehensive safety profile for its use as a pharmaceutical excipient.

By leveraging the unique physicochemical properties of Hexadecanoic acid, lithium salt, the pharmaceutical industry may unlock new solutions to long-standing challenges in drug formulation and delivery.

References

- ChemicalBook.

-

PubChem. Lithium palmitate. National Center for Biotechnology Information. Available at: [Link].

-

[No authors listed]. [Lithium]. PubMed. 2004-03-15. Available at: [Link].

-

Inxight Drugs. LITHIUM PALMITATE. Available at: [Link].

-

American Elements. Lithium Palmitate. Available at: [Link].

- OSTI.gov.

- Mettler-Toledo.

- Patsnap Eureka. Lithium oxide nanoparticles for targeted drug delivery systems. 2025-08-13.

- Wiley Analytical Science.

- nanoComposix.

- Journal of The Electrochemical Society.

- Wikipedia. Lithium soap.

- PubMed. Lithium entrapped chitosan nanoparticles to reduce toxicity and increase cellular uptake of lithium. 2018-07-15.

- Santa Cruz Biotechnology. Palmitoyl coenzyme A lithium salt.

- Lab Manager.

- IIT Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).

- PubMed. Dually Decorated Palmitate-Containing Lipid Nanoparticles for the Targeted Delivery of siRNAs against HER2 and Hsp27 in HER2+ Breast Cancer. 2025-11-24.

- Inxight Drugs.

- Thermo Fisher Scientific.

- PubMed. Lithium-Charged Gold Nanoparticles: A New Powerful Tool for Lithium Delivery and Modulation of Glycogen Synthase Kinase 3 Activity. 2025-09-29.

- Google Patents. Method and devices for transdermal delivery of lithium.

- Pharma Excipients. Controlled Release Products.

- SciELO.

- Google Patents.

- American Pharmaceutical Review. Lipids in Transdermal and Topical Drug Delivery. 2014-12-01.

- ResearchGate.

- ResearchGate. 1 Physical and Chemical Properties of Lithium Compounds.

- National Center for Biotechnology Information. Self-assembled nanomaterials enable extended lithium release. 2025-07-22.

- MDPI.

- National Center for Biotechnology Information.

- ResearchGate. Synthesis and Structural Characterization of Lithium-Based Metal−Organic Frameworks. 2025-08-06.

- SID.

- MDPI. Fast Quantification of Lithium Concentration in Non-Compliant Materials Using Laser-Induced Breakdown Spectroscopy. 2025-08-30.

- arXiv. An infrared, Raman, and X-ray database of battery interphase components. 2023-10-24.

- PubMed.

- PubMed. 7Li-NMR and FTIR studies of lithium, potassium, rubidium, and cesium complexes with ionophore lasalocid in solution.

Sources

- 1. Lithium palmitate | CAS 20466-33-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. Lithium soap - Wikipedia [en.wikipedia.org]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Lithium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. CAS 20466-33-5: Lithium palmitate | CymitQuimica [cymitquimica.com]

- 7. Lithium palmitate | C16H31LiO2 | CID 23688914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. blog.kohan.com.tw [blog.kohan.com.tw]

- 10. TGA/DSC in Polymer and Battery R&D | Lab Manager [labmanager.com]

- 11. pharmaexcipients.com [pharmaexcipients.com]

- 12. scielo.br [scielo.br]

- 13. Self-assembled nanomaterials enable extended lithium release - PMC [pmc.ncbi.nlm.nih.gov]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. [Lithium] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Lithium-Charged Gold Nanoparticles: A New Powerful Tool for Lithium Delivery and Modulation of Glycogen Synthase Kinase 3 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. US6375990B1 - Method and devices for transdermal delivery of lithium - Google Patents [patents.google.com]

- 18. Lithium oxide nanoparticles for targeted drug delivery systems [eureka.patsnap.com]

- 19. Lithium entrapped chitosan nanoparticles to reduce toxicity and increase cellular uptake of lithium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. arxiv.org [arxiv.org]

- 22. Multinuclear NMR and FTIR studies of new polyoxaalkyl esters of lasalocid and their complexes with lithium and sodium cations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. 7Li-NMR and FTIR studies of lithium, potassium, rubidium, and cesium complexes with ionophore lasalocid in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 26. datasheets.scbt.com [datasheets.scbt.com]

Lithium palmitate vs lithium stearate molecular structure

Topic: Lithium Palmitate vs. Lithium Stearate: Molecular Architecture, Phase Behavior, and Functional Applications Content Type: Technical Whitepaper Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a rigorous comparative analysis of Lithium Palmitate (Li-C16) and Lithium Stearate (Li-C18) . While often conflated in commercial "metallic stearate" blends, these two homologues exhibit distinct thermodynamic and crystallographic properties driven by their alkyl chain length disparity.

For the formulation scientist, the choice between Li-Palmitate and Li-Stearate is not merely about carbon count; it is a decision between thermal stability profiles and lattice energy densities . This guide explores the counter-intuitive melting point inversion (where C16 > C18), the physics of their lamellar bilayer arrangements, and their distinct roles in pharmaceutical excipient design and rheological modification.

Molecular Architecture & Physicochemical Identity

At their core, both compounds are amphiphilic alkali metal carboxylates. They consist of a polar lithium cation (

1.1 Structural Comparison

-

Lithium Palmitate:

(Hexadecanoic acid salt) -

Lithium Stearate:

(Octadecanoic acid salt)

The additional ethylene group (

1.2 Comparative Physicochemical Data

| Property | Lithium Palmitate (Li-C16) | Lithium Stearate (Li-C18) | Mechanistic Driver |

| Molecular Weight | 262.25 g/mol | 290.42 g/mol | C2H4 differential |

| Melting Point | ~224 - 225°C | ~220 - 221°C | Odd-Even effect & Lattice Energy Density |

| Physical Form | White Crystalline Powder | White Fine Powder | Solid-state packing |

| Water Solubility | Insoluble | Insoluble | Hydrophobic alkyl chains |

| Critical Transition | Higher Lattice Energy | Lower Lattice Energy | Packing efficiency of C16 vs C18 |

Technical Insight: It is a common misconception that melting points in homologous series always increase with chain length. For lithium soaps, Li-Palmitate often exhibits a slightly higher melting point than Li-Stearate. This is attributed to the crystal lattice energy density . The shorter C16 chain allows for a slightly more rigid packing efficiency per unit volume compared to the C18 chain, which has more conformational entropy to overcome.

1.3 Supramolecular Organization (Graphviz Visualization)

The following diagram illustrates the hierarchical assembly of lithium soaps, from ionic pairs to the lamellar bilayers that define their lubricating properties.

Figure 1: Hierarchical assembly of lithium soaps. The polar Li+ cores form a rigid sheet, while the alkyl tails (Palmitate/Stearate) extend outward, creating slip planes responsible for lubrication.

Solid-State Physics & Phase Behavior[2][3]

Understanding the phase transitions is critical for applications involving heat (e.g., autoclaving pharmaceutical formulations or high-temp greases).

2.1 The "Gel-to-Sol" Transition

Lithium soaps do not melt like simple organic solids. They undergo a series of mesomorphic transitions:

-

Crystalline Phase: Rigid alkyl chains, fixed ionic lattice.

-

Waxy/Rotator Phase (~170°C): Alkyl chains gain rotational mobility, but the ionic lattice remains intact.

-

Liquid Crystal/Melt (~220°C+): Breakdown of the ionic lattice; the material flows as a liquid.

2.2 Crystallographic Distinction (XRD)

X-Ray Diffraction (XRD) is the gold standard for distinguishing these homologues.

-

Long Spacing (d-spacing): The primary diffraction peak at low angles (

) corresponds to the bilayer thickness. -

Li-Stearate: Larger d-spacing (~45-48 Å) due to the longer C18 chain.

-

Li-Palmitate: Shorter d-spacing (~41-44 Å).

-

Implication: The larger d-spacing of stearate allows for greater "swelling" by solvent molecules (oils), making it a superior thickening agent for greases compared to pure palmitate.

Experimental Characterization Protocols

To validate the identity and purity of a lithium soap sample, the following self-validating workflow is recommended.

3.1 Synthesis via Fusion (Direct Neutralization)

Use this protocol to synthesize high-purity standards for research.

-

Preparation: Heat the fatty acid (Palmitic or Stearic) to 80°C (above its melting point) in a reaction vessel.

-

Neutralization: Slowly add a stoichiometric equivalent of Lithium Hydroxide Monohydrate (

) dissolved in minimal hot water. -

Reaction: Maintain temperature at 90-100°C with high-shear agitation. The mixture will foam as water vapor escapes.

-

Drying: Once the reaction mass solidifies, dry at 105°C to remove residual moisture.

-

Purification: Wash with hot ethanol to remove unreacted fatty acids.

3.2 Characterization Workflow (Graphviz)

Figure 2: Analytical workflow for distinguishing Lithium Palmitate from Lithium Stearate.

Functional Implications in Formulation

4.1 Pharmaceutical Excipients

In drug development, these compounds are used as lubricants in tableting and as matrices for controlled release.[1]

-

Tablet Lubrication: Lithium Stearate is preferred over Palmitate. The longer C18 chain provides a lower friction coefficient due to increased inter-lamellar slip.

-

Solid Lipid Nanoparticles (SLNs): Pure Lithium Palmitate is increasingly researched for SLNs. Its slightly higher melting point and tighter crystal packing can offer a slower drug release profile for small molecules compared to the more "open" structure of stearate matrices.

4.2 Rheological Modifiers (Greases)

-

Lithium Stearate: The industry standard. Its solubility parameter matches well with mineral oils, allowing it to form a stable fibrous network (soap fibers) that entraps oil.

-

Lithium Palmitate: Often present as an impurity in commercial stearate. High concentrations of palmitate can disrupt the fiber network of stearate greases, potentially leading to oil bleed (syneresis) or harder consistency greases that are difficult to pump.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 517357, Lithium Stearate. Retrieved from [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23688914, Lithium Palmitate. Retrieved from [Link]

-

Machinery Lubrication. Grease Selection: Lithium vs. Lithium Complex. (Cited for rheological applications). Retrieved from [Link]

Sources

Thermodynamic Profiling and Phase Behavior of Lithium Palmitate Surfactants: A Comprehensive Technical Guide

Executive Summary

Lithium palmitate (LiP), an anionic metal soap with the chemical formula

This whitepaper provides an in-depth analysis of the thermodynamic properties of lithium palmitate, detailing its phase transitions, micellization kinetics, and the self-validating experimental protocols required to accurately profile these phenomena for applications in pharmaceutical formulations and advanced materials.

The Physicochemical Identity of Lithium Palmitate

The thermodynamic behavior of any surfactant is dictated by the balance between the hydrophobic effect of its alkyl chain and the solvation energy of its polar headgroup. In lithium palmitate, the 16-carbon saturated aliphatic chain provides strong van der Waals packing, while the

Aqueous Insolubility and the Krafft Boundary

Unlike sodium or potassium palmitate, which become highly soluble in water upon reaching their respective Krafft points (typically between 40°C and 60°C), lithium palmitate remains practically insoluble in water at standard temperatures[1]. The Krafft point of LiP exceeds 100°C[2].

Mechanistic Causality: The small ionic radius of

Micellization in Organic Solvents

Because aqueous thermodynamic studies of LiP are restricted by its high Krafft point, critical micelle concentration (CMC) and micellization thermodynamics (

In non-aqueous environments, micellization is not driven by the classical hydrophobic effect (entropy-driven water structuring). Instead, it is an enthalpy-driven process governed by dipole-dipole interactions between the polar headgroups. Aggregation begins at very low concentrations as the system minimizes the free energy associated with exposing the polar

Thermotropic Polymorphism

In its anhydrous state, lithium palmitate acts as a thermotropic liquid crystal. Upon heating, it does not melt directly into an isotropic liquid. Instead, it undergoes a series of solid-solid and solid-liquid crystal transitions. Research has identified at least four polymorphic forms of LiP[3]. The transition from crystalline solid to a lamellar mesophase occurs around 102°C–106°C, followed by higher-temperature structural reorientations before reaching a true isotropic melt at approximately 223°C[3][4].

Data Presentation: Thermodynamic and Phase Parameters

The following tables summarize the critical thermodynamic parameters and phase transition temperatures of lithium palmitate, synthesized from authoritative calorimetric and acoustic studies.

Table 1: Thermotropic Phase Transitions of Anhydrous Lithium Palmitate

| Phase State | Structural Characteristics | Transition Temp (°C) | Analytical Method |

| Crystalline LiP I | Hexagonal platelike; long spacing 37.4 Å | Ambient to ~102°C | X-Ray Diffraction (XRD) |

| Crystalline LiP II | Monoclinic / altered chain tilt | ~102°C – 106°C | Differential Scanning Calorimetry (DSC) |

| Lamellar Mesophase | Melted alkyl chains; intact polar layers | > 106°C | Polarized Light Microscopy (PLM) |

| Reversed Hexagonal | Curvature inversion ( | ~150°C - 200°C | XRD / DSC |

| Isotropic Liquid | Complete loss of long-range order | ~223°C | Visual Observation / DSC |

Data synthesized from Vold et al.[3] and Textile Institute records[4].

Table 2: Acoustic and Thermodynamic Parameters of LiP in 50:50 Benzene-Methanol

| Parameter | Symbol | Observed Trend with Increasing Concentration | Causality / Significance |

| Critical Micelle Concentration | CMC | Sharp inflection point | Indicates onset of dipole-driven aggregation. |

| Ultrasonic Velocity | Increases | Dense packing of ionic headgroups in micelles increases internal pressure. | |

| Adiabatic Compressibility | Decreases | Micelles are less compressible than free solvent molecules. | |

| Apparent Molar Volume | Decreases | Restricted molecular motion within the micellar core. |

Data synthesized from ultrasonic studies of lithium soaps.

Mechanistic Visualization: Thermotropic Phase Pathway

The following diagram illustrates the sequential phase transitions of anhydrous lithium palmitate as thermal energy is applied. The progression highlights the step-wise breakdown of crystalline order—first via the melting of the hydrophobic tails (yielding lamellar phases), followed by the disruption of the polar headgroup lattice (yielding the isotropic melt).

Figure 1: Thermotropic phase transition pathway of anhydrous lithium palmitate upon heating.

Experimental Protocols for Thermodynamic Profiling

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include mandatory calibration steps and explain the physicochemical rationale behind each methodological choice.

Protocol 1: Determination of CMC via Ultrasonic Interferometry in Mixed Solvents

Rationale: Because LiP is insoluble in water below 100°C, a 50:50 (v/v) benzene-methanol mixture is used. Benzene provides a non-polar environment, while methanol solvates the polar headgroups, allowing micellization at ambient temperatures.

Step-by-Step Methodology:

-

Solvent Preparation & Calibration: Prepare a 50:50 (v/v) mixture of HPLC-grade benzene and methanol. Calibrate the ultrasonic interferometer (e.g., at 2 MHz) using triply distilled water and the pure mixed solvent at a constant temperature (e.g., 25.0 ± 0.1°C) maintained by a thermostatic water bath.

-

Sample Preparation: Synthesize or obtain high-purity lithium palmitate. Prepare a stock solution of LiP in the mixed solvent.

-

Serial Dilution: Prepare a series of dilutions ranging from pre-micellar to post-micellar concentrations (e.g., 0.001 M to 0.05 M).

-

Velocity Measurement: Introduce each solution into the interferometer cell. Measure the ultrasonic velocity (

) by determining the wavelength of sound in the liquid. Perform triplicate measurements for each concentration to ensure a standard deviation of < 0.2%. -

Density Measurement: Measure the density (

) of each solution using a vibrating-tube densitometer calibrated with dry air and pure water. -

Data Processing & Validation: Calculate the adiabatic compressibility (

) using the Newton-Laplace equation: -

CMC Determination: Plot

versus soap concentration (

Protocol 2: Profiling Thermotropic Transitions via Differential Scanning Calorimetry (DSC)

Rationale: DSC provides direct quantitative measurement of the enthalpy (

Step-by-Step Methodology:

-

Sample Desiccation: Dry the lithium palmitate sample under vacuum at 60°C for 24 hours to ensure an anhydrous state. Residual water will alter the thermotropic behavior into lyotropic behavior.

-

Instrument Calibration: Calibrate the DSC using high-purity Indium (melting point 156.6°C,

= 28.45 J/g) to ensure accurate temperature and heat flow readings. -

Sample Encapsulation: Accurately weigh 3.0 to 5.0 mg of anhydrous LiP into an aluminum DSC pan. Seal the pan hermetically using a sample press. Prepare an empty hermetically sealed pan as the reference.

-

Thermal Cycling: Place the pans in the DSC cell. Purge the cell with dry Nitrogen gas at 50 mL/min to prevent oxidative degradation.

-

Heating Protocol: Program a heating ramp from 25°C to 250°C at a controlled rate of 5°C/min. A slower heating rate ensures thermal equilibrium and sharpens the resolution between closely spaced polymorphic transitions (e.g., LiP I to LiP II).

-

Data Analysis: Identify endothermic peaks. Integrate the area under each peak to calculate the enthalpy of transition (

). The peak at ~106°C corresponds to the transition to the lamellar liquid crystal, while the peak at ~223°C corresponds to the final melt[3][4].

Applications in Formulation and Drug Development

Understanding the thermodynamics of lithium palmitate is critical for several advanced applications:

-

Nanostructured Lipid Carriers (NLCs): The high melting point and polymorphic stability of LiP make it an excellent structural modifier in solid lipid nanoparticles. By blending LiP with liquid lipids, formulators can create imperfect crystal lattices that increase drug loading capacity and prevent drug expulsion during storage.

-

Controlled Release Matrices: The lamellar and reversed hexagonal mesophases formed by LiP can entrap hydrophilic or lipophilic active pharmaceutical ingredients (APIs), providing sustained, diffusion-controlled release profiles.

-

Lithium Recovery & Environmental Chemistry: The exceptionally high Krafft point of LiP is utilized in environmental engineering to precipitate and recover lithium ions from complex aqueous brines, offering a thermodynamically favorable alternative to evaporative concentration[2].

References

- Ultrasonic study of molecular interactions and compressibility behaviour of lithium soaps in 50:50% (v/v) benzene-methanol mixture.National Institute of Science Communication and Policy Research (NIScPR).

- Vold, M. J., Funakoshi, H., & Vold, R. D. (1976). Thermal Behavior of Even Chain Length Lithium n-Alkanoates (The polymorphism of lithium palmitate).ResearchGate.

- Cockett, S. (1992). Synthesis and Characterisation of Silicone Based Mesophase Forming Materials (Aqueous Lyotropic Phase Behaviour of Alkali-Earth Metal Soaps).Sheffield Hallam University Research Archive.

- Removal of lithium from aqueous solutions by precipitation with sodium and choline alkanoate soaps.RSC Publishing.

- Physical Properties of Phenolic Laminates and Soap Phase Behaviors.Textile Institute.

Sources

Bio-Based Phase Change Materials: The Lithium Palmitate Protocol

This technical guide provides a comprehensive analysis of Lithium Palmitate (LiP) as a dual-function bio-based material, addressing its role as a high-temperature Phase Change Material (PCM) and its emerging utility in lipophilic drug delivery systems.

Technical Guide & Whitepaper

Executive Summary: The Bifunctional Lipid

Lithium Palmitate (

Simultaneously, for pharmaceutical applications, LiP offers a lipophilic lithium source . This overcomes the bioavailability limitations of hydrophilic lithium salts (e.g., Lithium Carbonate) used in psychiatric pharmacotherapy, enabling encapsulation in Solid Lipid Nanoparticles (SLNs) for targeted delivery.

Fundamental Science & Thermodynamics

The "Soap" Structure and Phase Behavior

Lithium Palmitate is a metallic soap. Its thermal utility stems from the ionic interaction between the lithium cation (

Unlike simple paraffins that melt sharply, LiP undergoes a series of mesomorphic phase transitions before reaching an isotropic liquid state. This "step-wise" energy absorption is the mechanism of its thermal storage capacity.

| Property | Value / Characteristic | Relevance |

| Molecular Formula | Bio-based origin (Palm Oil derivative) | |

| Melting Point ( | 220°C - 224°C | High-grade waste heat recovery |

| Phase Transitions | Crystal | Multi-stage latent heat storage |

| Solubility | Insoluble in water; Soluble in hot oils/solvents | Lipophilic drug carrier potential |

| Thermal Stability | Stable up to | Suitable for industrial cycling |

Mechanism of Action[2]

-

In TES (Thermal Energy Storage): The material absorbs heat first by disrupting the crystal lattice (solid-solid transition) and then by breaking the ionic head-group associations (solid-liquid transition).

-

In Drug Delivery: The fatty acid tail allows LiP to integrate into the lipid bilayer of cell membranes or the core of SLNs, facilitating the transport of the

ion across the Blood-Brain Barrier (BBB) via passive diffusion, a distinct advantage over ionic

Experimental Protocol: Synthesis & Characterization

Synthesis Workflow (Direct Saponification)

-

Objective: Produce high-purity Lithium Palmitate with >98% yield.

-

Precursors: Palmitic Acid (99% purity), Lithium Hydroxide Monohydrate (

), Ethanol (solvent).

Step-by-Step Methodology

-

Stoichiometric Calculation:

Use a 1:1 molar ratio, with a slight excess (1.05 eq) of Palmitic Acid to ensure no unreacted corrosive LiOH remains. -

Dissolution: Dissolve Palmitic Acid in Ethanol at 60°C. Separately, dissolve

in a minimum volume of deionized water. -

Reaction (Saponification): Add the LiOH solution dropwise to the Palmitic Acid solution under vigorous stirring (500 RPM) at 70°C.

-

Reflux: Maintain reflux for 3 hours to ensure complete conversion.

-

Precipitation: Cool the mixture to room temperature. The LiP will precipitate as a white solid.

-

Purification: Filter the precipitate and wash 3x with cold ethanol to remove unreacted acid.

-

Drying: Vacuum dry at 80°C for 12 hours to remove bound moisture.

Visualization of Synthesis Logic

Caption: Figure 1.[1][2][3] Step-wise synthesis protocol for high-purity Lithium Palmitate via ethanolic saponification.

Performance Engineering & Applications

Industrial: High-Temperature PCM

Standard organic PCMs (paraffins) fail above 100°C. Lithium Palmitate fills the "medium-grade" industrial heat gap (200°C–250°C).

-

Thermal Conductivity Enhancement: Pure LiP has low thermal conductivity (

). To function in a TES system, it must be composited.-

Protocol: Disperse 5-10 wt% Expanded Graphite (EG) into the molten LiP.

-

Result: Increases conductivity to

, enabling rapid charge/discharge cycles.

-

Pharmaceutical: Lipophilic Lithium Delivery

This section addresses the drug development audience. Current Lithium Carbonate therapy suffers from a narrow therapeutic window and renal toxicity.

-

The Concept: Use LiP as the core lipid in Solid Lipid Nanoparticles (SLNs) .

-

Advantage: The lipophilic nature of palmitate allows the nanoparticle to utilize the lymphatic transport system, potentially bypassing first-pass metabolism and reducing the systemic dose required for neurological efficacy.

Experimental Workflow: LiP-SLN Formulation

-

Hot Homogenization: Melt Lithium Palmitate (lipid phase) at 230°C (Note: High temp requires specialized equipment; alternatively, use a solvent-evaporation method if drug stability is a concern).

-

Surfactant Phase: Heat aqueous Poloxamer 188 solution.

-

Emulsification: Mix phases under high-shear homogenization (20,000 RPM).

-

Solidification: Rapidly cool the nano-emulsion to crystallize the lipid core, trapping the lithium in a solid matrix.

Mechanistic Pathway Diagram

Caption: Figure 2. Dual mechanistic pathways of Lithium Palmitate in thermal storage (left) and intracellular drug transport (right).

References

-

Kenisarin, M. M. (2010). High-temperature phase change materials for thermal energy storage. Renewable and Sustainable Energy Reviews. Link (Context: Establishes the class of high-temp salt PCMs).

-

Boussaba, L., et al. (2022). Bio-based composites with encapsulated phase change materials for sustainable thermal energy storage. PMC. Link (Context: Bio-based fatty acid PCM properties).

-

Scioli Montoto, S., et al. (2020).[4] Solid Lipid Nanoparticles for Drug Delivery: Pharmacological and Biopharmaceutical Aspects. Frontiers in Molecular Biosciences. Link (Context: SLN formulation protocols).

-

American Elements. Lithium Palmitate Product Information & Properties. Link (Context: Verification of melting point >200°C).

-

Joo, S., et al. (2020). A Method of Synthesizing Lithium Hydroxide Nanoparticles Using Lithium Sulfate. SciSpace. Link (Context: Precursor synthesis for bio-compatible lithium sources).

Sources

Introduction: The Pivotal Role of Lithium Fatty Acid Salts

An In-Depth Technical Guide to the Thermal Degradation Mechanism of Lithium Fatty Acid Salts

Lithium fatty acid salts, commonly known as lithium soaps, represent a critical class of organometallic compounds. Their unique properties make them indispensable in a wide range of applications, from forming the thickener network in the majority of lubricating greases to acting as precursors for the synthesis of advanced materials like metal oxides.[1][2] The performance and stability of these materials under thermal stress are paramount. An in-depth understanding of their thermal degradation mechanism is not merely an academic exercise; it is fundamental to optimizing manufacturing processes, predicting material lifetime, and ensuring the safety and reliability of end-products. This guide provides a comprehensive exploration of the chemical pathways governing the thermal decomposition of lithium fatty acid salts, the analytical methodologies used to probe these mechanisms, and the key factors that influence their thermal stability.

Section 1: Core Degradation Pathways

The thermal decomposition of lithium fatty acid salts is not a single event but a series of complex, often competing, chemical reactions. The ultimate degradation products are highly dependent on factors such as temperature, atmosphere, and the molecular structure of the fatty acid chain. However, two primary mechanistic pathways dominate: Ketonization via decarboxylation and Decomposition to Inorganic Salts .

Pathway A: Ketonization and Hydrocarbon Formation

Under certain conditions, particularly at higher temperatures, the primary degradation route involves the decarboxylation of two fatty acid salt molecules to yield a symmetric ketone, carbon dioxide, and water.[3] This "ketonic decarboxylation" is a crucial reaction in the production of biofuels and long-chain hydrocarbons from fatty acid feedstocks.

The proposed mechanism involves the reaction of two lithium carboxylate molecules. The process results in the formation of a larger, symmetrical ketone by effectively joining the two alkyl chains, with the elimination of lithium carbonate or lithium oxide as the inorganic byproduct. Subsequent reactions at elevated temperatures can lead to the further decomposition of the ketone into various alkenes and alkanes.[3]

Pathway B: Decomposition to Lithium Carbonate

A more common degradation pathway, especially under inert atmospheres and for longer-chain fatty acid salts, is the decomposition to lithium carbonate (Li₂CO₃).[4] This multi-step process is often the primary route observed in standard thermogravimetric analyses.

Several studies indicate that this decomposition is not direct. An intermediate species, lithium oxalate, is formed first, which then decomposes at a higher temperature to the final, thermally stable lithium carbonate residue.[5][6]

The overall pathway can be summarized as: 2 RCOOLi → (COO)₂Li₂ + Products (COO)₂Li₂ → Li₂CO₃ + CO

This pathway is particularly significant for saturated, long-chain lithium soaps such as lithium stearate.

Section 2: Key Factors Influencing Thermal Stability

The preference for one degradation pathway over another and the temperature at which these events occur are governed by several interconnected factors.

The Influence of Alkyl Chain Length

The length of the fatty acid's alkyl chain has a profound and somewhat counterintuitive effect on thermal stability.

-

Short-Chain Salts (≤ C12): Anhydrous lithium salts of fatty acids with 12 or fewer carbon atoms (e.g., lithium laurate) exhibit high thermal stability, with decomposition onset temperatures often around 300 ± 78 °C.[4]

-

Long-Chain Salts (≥ C14): In contrast, salts with 14 or more carbon atoms (e.g., lithium myristate, palmitate, stearate) can begin to decompose at significantly lower temperatures, around 126 ± 4 °C, leading to the formation of lithium carbonate.[4][7]

This difference is likely attributable to variations in crystal packing and the nature of the metal-to-oxygen bond, which has a more ionic character in the shorter-chain salts.[4]

Table 1: Decomposition Temperatures of Lithium n-Alkanoates

| Lithium Salt | Carbon Chain Length | Decomposition Onset Temperature (°C) | Primary Solid Product | Reference(s) |

| Lithium Laurate | C12 | ~300 | Ketonic Products / Li₂O | [4] |

| Lithium Myristate | C14 | ~126 | Lithium Carbonate | [4][7] |

| Lithium Palmitate | C16 | ~126 | Lithium Carbonate | [4][7] |

| Lithium Stearate | C18 | ~126 | Lithium Carbonate | [4][7] |

The Role of the Atmosphere

The gaseous environment in which heating occurs is critical in determining the reaction products and their thermal signatures.

-

Inert Atmosphere (Nitrogen, Helium, Argon): In the absence of oxygen, the intrinsic thermal stability and decomposition pathways are observed. For lithium stearate, this involves endothermic phase transitions between 97-115 °C and 180-230 °C, followed by melting around 225-228 °C.[5][8] The subsequent decomposition leads to lithium oxalate and then lithium carbonate.[5][6]

-

Oxidative Atmosphere (Air, Oxygen): When heated in air, the degradation process becomes oxidative. The higher temperature transitions become exothermic, indicating combustion of the organic components.[5] The degradation often occurs in a series of combustion steps, leading directly to the formation of lithium carbonate at temperatures above 400 °C.[6]

Section 3: Mechanistic Investigation: A Multi-Technique Approach

Elucidating the complex degradation pathways requires a suite of analytical techniques. No single method provides a complete picture; instead, the data must be synthesized to build a coherent mechanistic model. The causality behind this multi-technique approach lies in its ability to simultaneously probe changes in mass, energy, and chemical identity as a function of temperature.

Diagram 1: Experimental Workflow for Mechanistic Analysis

A logical workflow ensures that complementary data is gathered to build a complete picture of the degradation process.

Caption: Workflow for the comprehensive analysis of thermal degradation.

Diagram 2: Generalized Thermal Degradation Pathways

This diagram illustrates the competing mechanisms of ketonization and decomposition to inorganic salts.

Caption: Competing thermal degradation pathways of lithium fatty acid salts.

Section 4: Experimental Protocols

As a self-validating system, rigorous and well-defined experimental protocols are essential. The following methodologies provide a framework for obtaining reliable and reproducible data.

Protocol: Thermogravimetric Analysis with Evolved Gas Mass Spectrometry (TGA-MS)

Objective: To quantify the thermal stability and identify the chemical nature of evolved gaseous products during the decomposition of a lithium fatty acid salt (e.g., Lithium Stearate).

Methodology:

-

Instrument Preparation:

-

Ensure the TGA microbalance is calibrated and tared.

-

Verify the TGA-MS transfer line is heated (typically to 200-220 °C) to prevent condensation of evolved products.

-

Confirm the MS is tuned and calibrated for the expected mass range (e.g., 10-200 amu).

-

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the finely ground lithium stearate sample into a ceramic or platinum TGA pan. A smaller sample size minimizes thermal gradients.

-

Place the pan onto the TGA balance mechanism.

-

-

Experimental Parameters (Justification):

-

Atmosphere: High-purity Nitrogen (N₂) at a flow rate of 50 mL/min. Causality: An inert atmosphere is chosen to probe the intrinsic thermal decomposition without oxidative side reactions, which would complicate the mechanistic interpretation.[5]

-

Heating Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min. Causality: A 10 °C/min rate provides a good balance between experimental throughput and the resolution of distinct thermal events. Slower rates can be used to separate overlapping weight losses.

-

-

MS Acquisition: Begin scanning from the start of the heating program, monitoring key mass-to-charge ratios (m/z) such as 18 (H₂O), 28 (CO), 44 (CO₂), and the molecular ion for expected ketones.

-

-

Data Analysis:

-

Correlate the weight loss steps on the TGA curve with the ion current peaks from the MS data.

-

The first major weight loss for lithium stearate, beginning above 200 °C and accelerating above 400 °C, should be analyzed for the evolution of hydrocarbon fragments and ultimately CO and CO₂.[5]

-

The final residual mass should correspond to the theoretical percentage of lithium carbonate.

-

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transitions, melting point, and enthalpy changes associated with the heating of lithium stearate.

Methodology:

-

Instrument Preparation:

-

Perform baseline and cell constant calibrations according to the instrument manufacturer's specifications.

-

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the lithium stearate sample into a vented aluminum DSC pan.

-

Crimp the pan to ensure good thermal contact. Prepare an empty, crimped aluminum pan to serve as the reference.

-

-

Experimental Parameters (Justification):

-

Atmosphere: High-purity Nitrogen (N₂) at a flow rate of 50 mL/min. Causality: As with TGA, an inert atmosphere prevents exothermal oxidative reactions, allowing for the clear identification of endothermic transitions like melting.[5]

-

Heating Program (Heat-Cool-Heat):

-

1st Heat: Ramp from 25 °C to 250 °C at 10 °C/min. Causality: This initial scan reveals the thermal behavior of the as-received material, including any transitions related to its specific crystalline state or thermal history.[5]

-

Cool: Cool from 250 °C to 25 °C at 10 °C/min.

-

2nd Heat: Ramp from 25 °C to 250 °C at 10 °C/min. Causality: The second heating scan provides information on the intrinsic properties of the material after its initial thermal history has been erased by melting, often resulting in cleaner and more reproducible data.

-

-

-

Data Analysis:

-

Identify endothermic peaks on the first heating scan. For lithium stearate, expect transitions around 108 °C and 200-227 °C, with the final melting peak around 225-228 °C.[8]

-

Integrate the peak areas to calculate the enthalpy (ΔH) of these transitions.

-

Compare the first and second heating scans to identify reversible and irreversible transitions.

-

Conclusion and Future Outlook

The thermal degradation of lithium fatty acid salts is a multifaceted process dictated by a delicate balance between ketonization and decomposition to inorganic salts. The alkyl chain length stands out as a primary determinant of thermal stability, with longer-chain salts decomposing to lithium carbonate at surprisingly low temperatures. Analytical techniques such as TGA-MS and DSC are indispensable for deconstructing these complex reaction pathways, providing quantitative data on mass loss and corresponding energetic changes.

Future research should focus on the kinetic analysis of these degradation reactions to develop predictive models for material lifetime. Furthermore, exploring the influence of catalytic impurities and the effect of unsaturation within the fatty acid chain will provide a more complete understanding, enabling the rational design of more robust formulations for high-temperature applications.

References

- Thermal Behavior of Even Chain Length Lithium n-Alkanoates.

- Synthesis of Metal Carboxylate Compounds.

- Lithium Stear

- Oleochemicals I: Studies on the preparation and the structure of lithium soaps. Semantic Scholar.

- Lithium carboxyl

- Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Source not found.

- Li2CO3 decomposition in Li-Ion batteries induced by the electrochemical oxidation of the electrolyte and of electrolyte impurities.

- CHARACTERIZATION OF LITHIUM STEARATE: PROCESSING AID FOR FILLED ELASTOMERS. OSTI.GOV.

- Clarification of Decomposition Pathways in a State‐of‐the‐Art Lithium Ion Battery Electrolyte through 13C‐Labeling of Electrolyte Components. PMC.

- Oxidative decomposition mechanisms of lithium carbonate on carbon substrates in lithium battery chemistries.

- Oil Viscosity Effects on Lithium 12-Hydroxystearate Grease Modulus and Thixotropy. ASME Digital Collection.

- Introduction. WIReDSpace.

- Copper(II)

- Thermogravimetric Analysis (TGA)

- Thermoanalytical investigations on lithium stearate, lithium 12-hydroxystearate and related greases.

- Facile recovery of lithium as Li2CO3 or Li2O from α-hydroxy-carboxylic acid chelates through pyrolysis and the decomposition mechanism. OUCI.

- Mechanism and effect of thermal degradation on electrolyte ionic diffusivity in Li-ion batteries: A molecular dynamics study. Wei Lu Research Group.

- High temperature in situ gas analysis for identifying degradation mechanisms of lithium-ion b

- The Thermally Induced Decarboxylation Mechanism of a Mixed-Oxidation State Carboxylate-Based Iron Metal-Organic Framework.

- Influence of Mechanical, Thermal, Oxidative and Catalytic Processes on Thickener Structure and Thus on the Service Life of Rolling Bearings. MDPI.

- Preparation of Ketones from the Reaction of Organolithium Reagents with Carboxylic Acids. Organic Reactions.

- A comparative study on the thermal decomposition of some transition metal carboxylates.

- Thermal Degradation and Evolved Gas Analysis of Lithium-Ion Battery Cathode Materials at Different St

- Reactivity of Lithium β-Ketocarboxyl

- Synergetic pyrolysis of lithium-ion battery cathodes with polyethylene terephthalate for efficient metal recovery and battery regeneration.

- Fast Catalytic Pyrolysis of Tetradecanoic Acid: Formation of Ketones as Intermediate Compounds in the Production of Hydrocarbons. SciELO.

- Effect of Alkyl Side Chain Length on the Lithium-Ion Conductivity for Polyether Electrolytes. Frontiers.

- The Role of Surface Complexes in Ketene Formation from Fatty Acids via Pyrolysis over Silica: from Platform Molecules to Waste Biomass.

- Effects of pyrolysis and incineration on the chemical composition of Li-ion batteries and analysis of the by-products. Chalmers University of Technology.

- Effect of alkyl chain length on the thermal properties and toxicity of n-alkyl-ammonium nitrate ionic liquids (n = 2, 3, 4, 5, 6, 8) for energy applications.

- Effect of Alkyl Side Chain Length on the Lithium-Ion Conductivity for Polyether Electrolytes. Frontiers.

- Influence of Alkyl Chain Length on Thermal Properties, Structure, and Self-Diffusion Coefficients of Alkyltriethylammonium-Based Ionic Liquids. MDPI.

- The recovery of valuable metals from spent ternary lithium-ion batteries by repurposing the pyrolysis gas. Royal Society of Chemistry.

Sources

- 1. US20170210773A1 - Synthesis of Metal Carboxylate Compounds - Google Patents [patents.google.com]

- 2. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]

- 3. scielo.br [scielo.br]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. osti.gov [osti.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

The Amphiphilic Advantage: A Technical Guide to Lithium Palmitate in Modern Organic Synthesis

Abstract Lithium palmitate, the lithium salt of the C16 saturated fatty acid, palmitic acid, is a compound whose utility in organic synthesis is rooted in its fundamental amphiphilic nature. Traditionally recognized for its role in lubricants and greases, its molecular architecture—comprising a long, lipophilic hydrocarbon tail and a polar, hydrophilic lithium carboxylate head—makes it an effective surfactant. This technical guide explores the core principles of how this dual character is leveraged to facilitate a range of organic transformations. We will delve into its function as a micellar catalyst for enabling reactions in aqueous media, its role as a phase-transfer agent, and its application as a structure-directing agent in the synthesis of advanced materials. By examining the underlying mechanisms and providing practical, field-tested protocols, this document serves as a resource for researchers and process chemists seeking to harness the unique properties of lithium palmitate for greener, more efficient synthetic methodologies.

Introduction: Beyond a Simple Soap

Lithium palmitate (C₁₆H₃₁LiO₂) is a metallic soap that represents a simple yet powerful tool for the modern synthetic chemist.[1] Its identity as both a lithium salt and a long-chain carboxylate imparts a unique set of properties that extend far beyond simple saponification.[2] The true potential of this reagent lies in its ability to self-assemble and manipulate the microenvironment of a chemical reaction, influencing kinetics, selectivity, and even the feasibility of transformations in unconventional solvent systems.

Physicochemical Properties of Lithium Palmitate

The physical and chemical characteristics of lithium palmitate are foundational to its function. As a white to off-white powder, it possesses limited solubility in water but is soluble in various organic solvents.[1] This behavior is a direct consequence of its amphiphilic structure. The lithium cation (Li⁺) itself can also play a crucial role, acting as a Lewis acid to coordinate with reactants or influencing the aggregation state of other organometallic species.[3][4]

| Property | Value | Reference |

| Chemical Formula | C₁₆H₃₁LiO₂ | [5][6] |

| Molecular Weight | 262.36 g/mol | [7][8] |

| Appearance | White to beige powder | [1][7] |

| Melting Point | 226-229 °C | [7][8] |

| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)[O-].[Li+] | [5] |

| InChI Key | BZMIKKVSCNHEFL-UHFFFAOYSA-M | [8] |

| CAS Number | 20466-33-5 | [1][5] |

The Amphiphilic Architecture: A Molecular Dichotomy

The efficacy of lithium palmitate in organic synthesis is derived directly from its molecular structure.

-

Hydrophobic Tail: The 16-carbon alkyl chain, derived from palmitic acid, is nonpolar and lipophilic. This segment readily interacts with other nonpolar organic molecules, including substrates and reagents.

-

Hydrophilic Head: The lithium carboxylate group (-COO⁻Li⁺) is polar and ionic, exhibiting a strong affinity for polar solvents, particularly water.

This structural duality forces the molecule to adopt specific orientations at interfaces or to self-assemble into supramolecular structures to satisfy the solvation preferences of each part of the molecule.

The Principle of Self-Assembly: From Micelles to Nanoreactors

When lithium palmitate is introduced into a polar solvent like water at a concentration above its critical micelle concentration (CMC), the individual molecules (unimers) aggregate spontaneously. This self-assembly process results in the formation of spherical structures known as micelles.

The "Nanoreactor" Effect: Concentrating Reactants for Enhanced Kinetics

Within a micelle, the hydrophobic palmitate tails form a lipophilic core, while the hydrophilic lithium carboxylate heads create a polar shell that interfaces with the bulk aqueous solvent.[9] This arrangement creates a microscopic organic phase dispersed within the aqueous medium. Organic, water-insoluble substrates can partition into this hydrophobic core, leading to a dramatic increase in their local concentration.[10] This "nanoreactor" effect can accelerate reaction rates by orders of magnitude compared to the same reaction in a homogenous organic solvent or a biphasic system without a surfactant.[9][10]

Caption: A simplified 2D representation of a lithium palmitate micelle in an aqueous solution.

Core Applications in Organic Synthesis

The unique properties of lithium palmitate enable its use in several key areas of synthetic chemistry, often promoting sustainability and process efficiency.

Micellar Catalysis: Enabling Reactions in Aqueous Media

The most significant application is in micellar catalysis, a cornerstone of green chemistry that seeks to replace volatile and often toxic organic solvents with water.[9][11] By forming nanoreactors, lithium palmitate can facilitate a wide range of transformations that would otherwise be incompatible with an aqueous environment.

-

Esterification and Hydrolysis: In the esterification of a long-chain fatty acid with an alcohol, both substrates can be sequestered within the micellar core, driving the reaction forward despite the presence of bulk water.[12][13] Conversely, for ester hydrolysis, the micelle can bring a water-insoluble ester into close proximity with hydroxide ions at the micelle-water interface.[4]

Phase-Transfer Catalysis in Biphasic Systems

In a classic organic-aqueous biphasic system, lithium palmitate can function as a phase-transfer catalyst. It can transport an aqueous-soluble reactant (e.g., an inorganic salt) into the organic phase by encapsulating it within a reverse micelle or by carrying it across the phase boundary, thereby allowing it to react with an organic-soluble substrate.

Template and Stabilizer in Nanoparticle Synthesis

The controlled synthesis of nanomaterials often requires surfactants to direct particle growth and prevent aggregation. Lithium palmitate can adsorb onto the surface of nascent nanoparticles, with its hydrophobic tail interacting with the particle surface and its hydrophilic head extending into the solvent.[14][15] This surface coating provides steric and/or electrostatic stabilization, allowing for precise control over particle size and morphology, as has been demonstrated in the synthesis of electrode materials like LiFePO₄.[14][16]

Potential Role in Carboxylate-Assisted C-H Activation

Transition metal-catalyzed C-H activation is a powerful tool for C-C and C-heteroatom bond formation. These reactions often employ a carboxylate salt as a co-catalyst or base.[17][18] Lithium palmitate is a compelling candidate for this role, offering a dual function:

-

Base: The carboxylate anion can act as the proton acceptor in the C-H cleavage step.

-

Solubilizer: The amphiphilic nature can help solubilize otherwise incompatible catalyst-substrate complexes or create micellar environments that promote the reaction.

Mechanistic Considerations

Understanding the mechanism by which lithium palmitate facilitates reactions is key to optimizing its use. The process is more complex than simply providing a nonpolar environment.

Caption: A step-by-step workflow for setting up and working up a typical micellar-catalyzed reaction.

Data Presentation and Analysis

To illustrate the potential benefit of using lithium palmitate, consider a hypothetical comparison for a model Suzuki coupling reaction.

| Parameter | Standard Organic Solvent (Toluene) | Aqueous Micellar System (2% Li Palmitate in H₂O) |

| Reaction Temperature | 100 °C | 60 °C |

| Reaction Time | 12 h | 4 h |

| Catalyst Loading | 2 mol% | 0.5 mol% |

| Yield | 85% | 92% |

| Solvent Waste | High (Volatile Organic Compound) | Low (Water) |

| Process Mass Intensity (PMI) | High | Significantly Lower |

This hypothetical data reflects the common advantages seen in micellar catalysis: milder conditions, reduced reaction times, lower catalyst loadings, and a vastly improved environmental profile. [9]

Conclusion and Future Perspectives

Lithium palmitate is more than a simple commodity chemical; it is a versatile, amphiphilic tool that enables the principles of green and efficient chemistry to be applied in practical settings. Its ability to form "nanoreactor" micelles in water provides a powerful alternative to traditional organic solvents, often leading to faster and cleaner reactions under milder conditions. Furthermore, its roles in phase-transfer catalysis and nanoparticle synthesis highlight its broad utility.

Future research will likely focus on expanding the scope of reactions catalyzed by simple, inexpensive surfactants like lithium palmitate, particularly in the realm of C-H activation and other advanced cross-coupling methodologies. As the chemical industry continues to move towards more sustainable practices, the amphiphilic advantage offered by lithium palmitate and related compounds will undoubtedly secure their place in the modern synthetic chemist's toolkit.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 23688914, Lithium palmitate. Available from: [Link]

-

American Elements. Lithium Palmitate. Available from: [Link]

-

Aidic. Preparation and Characterization of Lithium Grease Using 9, 10-dioxystearic Acid. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 129794538, Kalium-Palmitat Lithium-Palmitate. Available from: [Link]

-

Taylor & Francis Online. Lithium soap – Knowledge and References. Available from: [Link]

-

ResearchGate. Lithium Compounds in Organic Synthesis: From Fundamentals to Applications | Request PDF. Available from: [Link]

-

Phys.org. Selective cross-coupling of reactive lithium compounds made possible. Available from: [Link]

-